3-Ethyl-2,3-dimethylheptane
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Overview
Description
3-Ethyl-2,3-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3-dimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of branched alkanes like this compound often involves catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in large-scale reactors under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3-dimethylheptane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: High temperature, pressure, and a catalyst such as zeolites.
Major Products Formed
Halogenation: Haloalkanes (e.g., 3-chloro-2,3-dimethylheptane).
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,3-dimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: Investigating the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Exploring the potential use of branched alkanes in drug delivery systems.
Industry: Used as a reference compound in the development of fuels and lubricants.
Mechanism of Action
As an alkane, 3-Ethyl-2,3-dimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes substitution and combustion reactions through free radical mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylheptane
- 3-Ethyl-2-methylhexane
- 2,2-Dimethylheptane
Uniqueness
3-Ethyl-2,3-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, melting points, and reactivity due to the arrangement of its substituents .
Properties
CAS No. |
61868-21-1 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,3-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-9-11(5,7-2)10(3)4/h10H,6-9H2,1-5H3 |
InChI Key |
KQUHXOYVQZYOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(C)C |
Origin of Product |
United States |
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